methyl 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Catalog No.
S3429545
CAS No.
478249-85-3
M.F
C18H17NO4
M. Wt
311.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H...

CAS Number

478249-85-3

Product Name

methyl 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

IUPAC Name

methyl 3-(4-hydroxyphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoate

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

InChI

InChI=1S/C18H17NO4/c1-23-17(21)10-16(12-6-8-14(20)9-7-12)19-11-13-4-2-3-5-15(13)18(19)22/h2-9,16,20H,10-11H2,1H3

InChI Key

WUNRZZZAOYCCPE-UHFFFAOYSA-N

SMILES

COC(=O)CC(C1=CC=C(C=C1)O)N2CC3=CC=CC=C3C2=O

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)O)N2CC3=CC=CC=C3C2=O

Methyl 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a complex organic compound characterized by its unique structure, which includes a methyl ester group, a hydroxyl group on a phenyl ring, and an isoindole moiety. The molecular formula of this compound is C12H13NO3C_{12}H_{13}NO_{3} with a molar mass of approximately 219.24 g/mol . Its structural complexity allows for various interactions and potential applications in medicinal chemistry.

Typical of esters and aromatic compounds, including:

  • Esterification: Reacting with alcohols to form new esters.
  • Hydrolysis: Breaking down into its constituent acids and alcohols in the presence of water.
  • Electrophilic Aromatic Substitution: The hydroxyl group on the phenyl ring can activate the ring towards electrophilic substitution reactions.

Reactions involving the isoindole moiety may also lead to cyclization or rearrangement under certain conditions.

Methyl 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate exhibits significant biological activities. Research indicates that compounds with similar structures can act as inhibitors of tumor necrosis factor, potentially useful in treating inflammatory diseases and cancers . Additionally, derivatives of isoindole compounds have shown promise in neuroprotective and anti-cancer activities.

Several synthetic routes can be employed to produce methyl 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate:

  • Condensation Reactions: Combining appropriate aldehydes and ketones under acidic conditions to form the isoindole framework.
  • Esterification: Reacting the resulting acid with methanol in the presence of an acid catalyst to yield the methyl ester.
  • Reduction Reactions: Using reducing agents to convert specific functional groups as needed during synthesis.

Each method can be optimized for yield and purity based on the desired application.

This compound holds potential applications in various fields:

  • Pharmaceuticals: As a precursor or active ingredient in drugs targeting inflammation or cancer.
  • Material Science: In the development of polymers or materials with specific thermal or mechanical properties.
  • Agriculture: Possible use as a pesticide or herbicide due to its biological activity.

Interaction studies have shown that methyl 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate may interact with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways. These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with methyl 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate. Here’s a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
Methyl 3-(4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanoateMethoxy group instead of hydroxylEnhanced lipophilicity
Methyl 3-(4-aminophenyl)-3-(1,3-dioxoisoindol-2-yl)propanoateAmino group substitutionPotential for increased biological activity
Methyl 3-(4-nitrophenyl)-3-(1,3-dioxoisoindol-2-yl)propanoateNitro group additionIncreased reactivity in electrophilic reactions

These compounds demonstrate variations in substituents that can significantly affect their biological activities and chemical reactivity. The unique combination of functional groups in methyl 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate contributes to its distinct profile among similar compounds.

XLogP3

2

Dates

Last modified: 04-15-2024

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